1-Bromoazulene
Overview
Description
1-Bromoazulene is an aromatic compound derived from azulene, a non-benzenoid hydrocarbon known for its unique structure and vibrant blue color Azulene itself is composed of fused five- and seven-membered rings, which contribute to its distinct electronic properties
Preparation Methods
1-Bromoazulene can be synthesized through several methods, with one of the most common being the bromination of azulene. This process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a solvent such as dichloromethane, and the conditions are carefully controlled to ensure regioselectivity, resulting in the formation of this compound .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
1-Bromoazulene undergoes a variety of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less commonly reported, the compound’s aromatic nature suggests it can participate in such reactions under appropriate conditions.
Coupling Reactions: this compound can undergo coupling reactions to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the Kumada cross-coupling reaction with PhMgBr yields 1-phenylazulene .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Bromoazulene exerts its effects is primarily related to its electronic structure. The compound’s ability to participate in various chemical reactions is due to the polarized nature of the azulene ring system. In biological systems, azulene derivatives can interact with molecular targets such as COX-2, leading to anti-inflammatory effects . The exact pathways involved in these interactions are still under investigation, but they likely involve the modulation of enzyme activity and the inhibition of pro-inflammatory mediators.
Comparison with Similar Compounds
1-Bromoazulene can be compared to other azulene derivatives, such as:
1,3-Dibromoazulene: This compound has two bromine atoms, which can further enhance its reactivity in substitution and coupling reactions.
Guaiazulene: A naturally occurring derivative of azulene, guaiazulene has been studied for its anti-inflammatory and antioxidant properties.
The uniqueness of this compound lies in its specific reactivity and the potential to form a wide range of derivatives through substitution and coupling reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-bromoazulene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br/c11-10-7-6-8-4-2-1-3-5-9(8)10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCRFNZRJRMLHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484718 | |
Record name | Azulene, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61035-76-5 | |
Record name | Azulene, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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